molecular formula C13H10N4O4 B11435858 7-(1,3-Benzodioxol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(1,3-Benzodioxol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11435858
M. Wt: 286.24 g/mol
InChI Key: VSRVPWZEONYJEP-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: is a heterocyclic compound that features a unique fusion of benzodioxole and triazolopyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Construction of the Triazolopyrimidine Core: This involves the reaction of 3,5-diamino-1,2,4-triazole with appropriate aldehydes or ketones to form the triazolopyrimidine ring system.

    Coupling of the Benzodioxole and Triazolopyrimidine Units: The final step involves the coupling of the benzodioxole moiety with the triazolopyrimidine core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially converting it to a dihydro or tetrahydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, 7-(1,3-Benzodioxol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-Benzodioxol-5-yl)-5-methyl-N-(3-pyridinyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 1,3-Benzodioxol-5-yl-indoles
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

Compared to similar compounds, 7-(1,3-Benzodioxol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific fusion of benzodioxole and triazolopyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H10N4O4/c18-12(19)8-4-9(17-13(16-8)14-5-15-17)7-1-2-10-11(3-7)21-6-20-10/h1-5,9H,6H2,(H,18,19)(H,14,15,16)

InChI Key

VSRVPWZEONYJEP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C=C(NC4=NC=NN34)C(=O)O

Origin of Product

United States

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